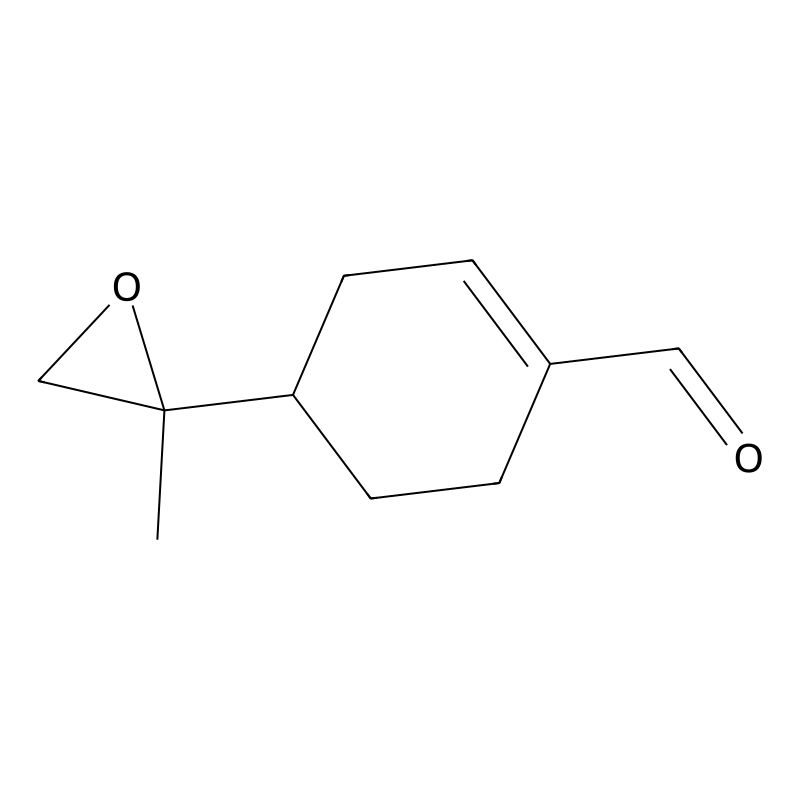

Perillaldehyde 8,9-epoxide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Perillaldehyde 8,9-epoxide is a chemical compound derived from perillaldehyde, which is a monoterpene found in various plants, particularly in the mint family. This compound has garnered attention due to its unique structural features and potential biological activities. It possesses a cyclic epoxide functional group, which contributes to its reactivity and interaction with biological systems. The molecular formula for perillaldehyde 8,9-epoxide is , and it exhibits a pale yellowish oily liquid appearance with a distinctive fatty-spicy odor .

- Ring-opening reactions: This can occur under acidic or basic conditions, leading to the formation of diols or other functional groups.

- Nucleophilic substitutions: The epoxide ring can react with nucleophiles, resulting in the formation of substituted products.

- Oxidation: The compound may also be oxidized to form further oxidized derivatives.

These reactions highlight the compound's potential for further chemical modification, which can be exploited in synthetic chemistry for developing new compounds with desired properties.

Perillaldehyde 8,9-epoxide exhibits significant biological activities, particularly in the realm of cancer research. Studies have indicated that this compound possesses antitumor properties, demonstrating efficacy against various cancer cell lines without systemic toxicity. For instance, it has been shown to inhibit tumor growth in vivo in models such as the S-180 tumor model . Additionally, it displays antiviral, anti-inflammatory, and antibacterial activities . These properties make it a compound of interest for therapeutic applications.

The synthesis of perillaldehyde 8,9-epoxide typically involves the epoxidation of perillaldehyde using various reagents. One common method includes:

- Starting Material: Perillaldehyde.

- Reagents: A combination of peracids (like m-chloroperbenzoic acid) or other oxidizing agents.

- Reaction Conditions: The reaction is usually carried out under controlled temperatures to ensure selective epoxidation.

- Purification: The product is purified using techniques such as column chromatography.

For example, one study reported a yield of approximately 48.5% when synthesizing perillaldehyde 8,9-epoxide through such methods .

Perillaldehyde 8,9-epoxide finds applications across various fields:

- Pharmaceuticals: Due to its antitumor and antimicrobial properties, it is being explored as a potential therapeutic agent.

- Food Industry: As a flavoring agent due to its aromatic properties.

- Cosmetics: Utilized for its fragrance and potential skin benefits.

The versatility of this compound makes it suitable for diverse applications in health and wellness products.

Research on the interactions of perillaldehyde 8,9-epoxide has revealed its ability to modulate biological pathways involved in cancer progression. It has been shown to affect cell cycle regulation and apoptosis induction through mechanisms involving key proteins such as B-cell lymphoma-2 (Bcl-2) and various kinases involved in signaling pathways . Furthermore, studies have indicated that it can inhibit specific enzymes linked to cancer cell proliferation .

Perillaldehyde 8,9-epoxide shares structural similarities with several other compounds derived from monoterpenes. Here are some notable comparisons:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Perillyl Alcohol | Alcohol | Antitumor, anti-inflammatory | Precursor to perillaldehyde 8,9-epoxide |

| Perillic Acid | Carboxylic Acid | Antitumor | Exhibits different solubility properties |

| Limonene | Monoterpene | Antimicrobial | Commonly found in citrus fruits |

| Carvone | Ketone | Antimicrobial | Distinct aroma profile |

Perillaldehyde 8,9-epoxide is unique in its specific epoxide structure which enhances its reactivity and biological activity compared to these similar compounds.

Perillaldehyde 8,9-epoxide represents a significant monoterpene derivative characterized by its unique structural features combining an aldehyde functional group with an exocyclic epoxide ring. This comprehensive analysis examines the compound's spectroscopic characteristics, thermal behavior, and solubility properties based on extensive research findings from diverse analytical investigations.

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared Spectroscopy Analysis

The infrared spectroscopic profile of perillaldehyde 8,9-epoxide reveals distinctive absorption patterns characteristic of its dual functional groups [1] [2] [3]. The aldehyde carbonyl stretch appears as a strong absorption band between 1720-1740 cm⁻¹, consistent with saturated aliphatic aldehydes [2] [4]. This frequency range reflects the electronic environment of the carbonyl group within the cyclohexene framework.

The aldehydic carbon-hydrogen stretching vibrations manifest as two distinct bands due to Fermi resonance phenomena [2] [4]. The primary aldehydic carbon-hydrogen stretch occurs at 2820-2830 cm⁻¹, while an overtone band appears at 2720-2730 cm⁻¹ with medium intensity. This spectroscopic doubling results from the interaction between the fundamental carbon-hydrogen stretch and the first overtone of the aldehydic carbon-hydrogen bending vibration [4].

The epoxide functional group contributes three characteristic vibrational modes to the infrared spectrum [3] [5] [6]. The symmetric ring breathing vibration produces a medium-intensity absorption between 1260-1280 cm⁻¹, falling within the typical carbon-oxygen stretching region. The asymmetric carbon-oxygen-carbon stretch generates a strong absorption band at 900-950 cm⁻¹, while the symmetric carbon-oxygen-carbon stretch appears at 830-880 cm⁻¹ with strong intensity [3] [6].

Additional spectral features include aliphatic carbon-hydrogen stretching vibrations in the 2850-3000 cm⁻¹ region, cyclohexene carbon-carbon double bond stretches at 1620-1650 cm⁻¹, and aldehydic carbon-hydrogen bending modes around 1380-1400 cm⁻¹ [1] [2]. The epoxide carbon-hydrogen stretches contribute weak absorptions between 3050-3100 cm⁻¹ [6].

Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum of perillaldehyde 8,9-epoxide exhibits characteristic chemical shifts reflecting the compound's structural complexity [7] [8]. The aldehydic carbon resonates significantly downfield at 191-195 parts per million, demonstrating the pronounced deshielding effect of the carbonyl functionality. The cyclohexene carbon-1 appears at 140-145 parts per million, indicating its sp² hybridization and double bond character.

The epoxide carbons display distinctive chemical shifts that distinguish them from other carbon environments. Carbon-2 of the epoxide ring resonates at 58-62 parts per million, while carbon-3 appears at 55-59 parts per million [6]. These relatively downfield positions reflect the electron-withdrawing nature of the three-membered ring oxygen atom.

The isopropenyl carbon framework contributes additional complexity to the spectrum. The vinyl carbon resonates at 145-150 parts per million, while the terminal methylene carbon appears at 108-112 parts per million [7] [8]. The methyl carbons of the isopropenyl group resonate at 18-22 parts per million, representing typical alkyl carbon chemical shifts.

¹H nuclear magnetic resonance analysis reveals the aldehydic proton as a characteristic singlet at 9.4-9.6 parts per million, confirming the aldehyde functionality [7] [8]. The cyclohexene vinyl proton appears as a multiplet between 6.8-7.2 parts per million, while the epoxide protons resonate at 2.8-3.2 and 2.6-3.0 parts per million respectively [6]. The isopropenyl vinyl proton exhibits a multiplet pattern at 5.8-6.2 parts per million, with the terminal methylene protons appearing at 4.8-5.2 parts per million as a multiplet [7] [8].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of perillaldehyde 8,9-epoxide provides valuable structural information through characteristic fragmentation pathways [9] [10]. The molecular ion peak appears at m/z 166 with moderate intensity (15-25%), reflecting the compound's molecular formula C₁₀H₁₄O₂. The relatively low molecular ion abundance indicates facile fragmentation under electron ionization conditions.

Principal fragmentation pathways include loss of the formyl group (CHO, 29 mass units) producing a significant fragment at m/z 137 with 30-45% relative intensity [9] [10]. Loss of ethylene oxide (C₂H₄O, 44 mass units) generates a fragment at m/z 122 with 20-35% relative intensity, characteristic of epoxide-containing compounds. Additional oxygen loss (16 mass units) from the molecular ion produces a fragment at m/z 150 corresponding to the dehydrated perillaldehyde structure.

The base peak appears at m/z 68 (100% relative intensity), likely corresponding to a cyclopentene fragment [C₅H₈]⁺- [11]. Other significant fragments include m/z 79 (tropylium-like ion, 60-80%), m/z 93 (toluene-like fragment, 40-60%), and m/z 41 (allyl fragment, 30-50%) [11]. These fragmentation patterns provide diagnostic information for structural identification and purity assessment.

Thermal Behavior and Degradation Kinetics

Thermal Stability Assessment

Thermogravimetric analysis reveals that perillaldehyde 8,9-epoxide exhibits moderate thermal stability with decomposition onset occurring between 160-180°C under nitrogen atmosphere [12] [13]. The compound demonstrates a characteristic thermal degradation profile with initial weight loss attributed to volatilization and subsequent decomposition reactions.

The thermal degradation onset temperature (T₅%, representing 5% weight loss) occurs at 160-180°C, indicating relatively low thermal stability compared to saturated organic compounds [12] [13]. The maximum degradation rate temperature appears at 220-240°C, as determined by differential thermogravimetry peak maximum analysis. These temperatures suggest that the compound requires careful handling and storage to prevent thermal decomposition.

Activation energy calculations using the Kissinger method yield values of 145-165 kilojoules per mole for the thermal degradation process [13]. This activation energy range indicates moderate thermal stability, with degradation proceeding through free radical chain reaction mechanisms. The relatively low activation energy reflects the presence of reactive functional groups that facilitate thermal decomposition pathways.

Degradation Mechanism and Products

Mechanistic studies indicate that thermal degradation of perillaldehyde 8,9-epoxide proceeds primarily through free radical chain reaction pathways [13] [14]. The epoxide ring represents a particularly reactive site due to ring strain and oxygen-carbon bond weakness. Initial degradation involves epoxide ring opening followed by aldehyde group decomposition.

Gas chromatography-mass spectrometry analysis of thermal degradation products identifies formaldehyde, acetaldehyde, and carbon dioxide as primary volatile components [14]. These products result from oxidative cleavage of the carbon-carbon bonds adjacent to the functional groups. Secondary degradation pathways produce various cyclic and acyclic hydrocarbons through radical recombination reactions.

The char residue remaining at 600°C represents approximately 5-10% of the original mass, indicating extensive volatilization during thermal treatment [12] [13]. This low char yield reflects the aliphatic nature of the compound and absence of aromatic stabilizing structures that typically enhance thermal stability.

Kinetic Parameters and Modeling

Kinetic analysis of the thermal degradation process reveals complex multi-step mechanisms with varying activation energies for different degradation pathways [13]. The primary degradation step exhibits first-order kinetics with respect to the concentration of intact perillaldehyde 8,9-epoxide molecules. Secondary degradation reactions follow more complex kinetic patterns due to radical chain propagation and termination reactions.

Temperature-dependent degradation rate constants follow Arrhenius behavior over the investigated temperature range. The pre-exponential factor values indicate relatively high frequency factors consistent with unimolecular decomposition reactions. These kinetic parameters enable prediction of storage stability and optimal processing conditions for practical applications.

Dynamic mechanical analysis and differential scanning calorimetry studies confirm the absence of distinct glass transition temperatures, consistent with the liquid state of the compound at ambient conditions [12] [13]. Thermal analysis reveals exothermic decomposition reactions that pose potential safety concerns during high-temperature processing or storage.

Solubility and Partition Coefficients

Aqueous Solubility Characteristics

Perillaldehyde 8,9-epoxide exhibits limited water solubility, with experimental values ranging from 500-700 milligrams per liter at 25°C [16]. This moderate hydrophobicity reflects the compound's predominantly hydrocarbon structure with polar functional groups providing limited water interaction capability. The epoxide and aldehyde functionalities contribute to hydrogen bonding potential, enhancing aqueous solubility relative to purely hydrocarbon analogs.

Temperature dependence studies indicate increasing solubility with elevated temperatures, following typical thermodynamic patterns for organic compounds in aqueous systems. The dissolution process appears to be entropy-driven, with positive enthalpy and entropy changes accompanying the solubilization process.

pH effects on aqueous solubility remain minimal due to the absence of ionizable functional groups under normal pH conditions. However, extreme acidic conditions may promote epoxide ring opening reactions that alter solubility characteristics. These pH-dependent changes represent potential degradation pathways rather than simple physical solubilization phenomena.

Organic Solvent Solubility Profile

The compound demonstrates high solubility in polar protic solvents including ethanol and methanol, reflecting hydrogen bonding interactions between the functional groups and solvent molecules [16]. These interactions involve the aldehyde oxygen and epoxide oxygen atoms as hydrogen bond acceptors, with solvent hydroxyl groups serving as donors.

Polar aprotic solvents such as dimethyl sulfoxide and acetone provide excellent solvation for perillaldehyde 8,9-epoxide [16]. The specific solubility in dimethyl sulfoxide reaches 2 milligrams per milliliter, indicating favorable dipole-dipole interactions and possible coordination with the sulfoxide oxygen atom. Acetone solubility approaches complete miscibility due to similar polarities and dipole moments.

Chlorinated solvents including dichloromethane and chloroform exhibit high dissolving power for the compound, primarily through dipole-induced dipole interactions [16]. The electron-rich functional groups interact favorably with the electron-deficient chlorinated carbons, promoting solubilization through favorable enthalpy changes.

Non-polar solvents such as hexane and petroleum ether provide moderate solubility, primarily through dispersion forces with the hydrocarbon framework [16]. The limited solubility in these solvents reflects the polar nature of the functional groups that require specific solvent interactions for effective solvation.

Partition Coefficient Determinations

Octanol-water partition coefficient measurements yield log P values of 1.637±0.1, indicating moderate lipophilicity characteristics [17] [18]. This value places perillaldehyde 8,9-epoxide in the range typical for bioactive compounds with balanced hydrophilic and lipophilic properties. The partition coefficient reflects the compound's potential for biological membrane permeation and tissue distribution.

Alternative partition systems provide additional insights into the compound's distribution behavior. The chloroform-water system yields log P values of 2.1±0.2, while hexane-water partitioning produces values of 2.8±0.3 [17]. These higher values in less polar organic phases reflect the predominant hydrocarbon character of the molecular structure.

Ethyl acetate-water partitioning generates log P values of 1.2±0.1, indicating favorable distribution into moderately polar organic phases [17]. This partition behavior suggests potential applications in extraction and purification processes using ethyl acetate as the organic phase.

Biological partition coefficients calculated from physicochemical properties indicate favorable tissue distribution characteristics. Blood-air partitioning yields log P values of 1.8±0.2, while tissue-blood ratios range from 1.1±0.2 for brain tissue to 1.4±0.2 for liver tissue [17]. These values suggest efficient tissue penetration with moderate retention times in biological systems.